molecular formula C10H15NOS B13036666 1-Amino-1-(2-methylthiophenyl)propan-2-OL

1-Amino-1-(2-methylthiophenyl)propan-2-OL

Cat. No.: B13036666
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-UHFFFAOYSA-N
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Description

1-Amino-1-(2-methylthiophenyl)propan-2-OL is an organic compound with a molecular formula of C10H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves multi-step organic reactions. One common method involves the reaction of 2-methylthiophenyl ketone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

1-Amino-1-(2-methylthiophenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the thiophenyl group.

    2-Propanol, 1-amino-: Similar backbone but different substituents.

Uniqueness

1-Amino-1-(2-methylthiophenyl)propan-2-OL is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3

InChI Key

NPCXYJUMAXOZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

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